molecular formula C19H16BrNO3 B5453620 2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL

2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL

Cat. No.: B5453620
M. Wt: 386.2 g/mol
InChI Key: MFVDRHZMYDJKDF-SOFGYWHQSA-N
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Description

2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a bromo-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 3,4-dimethoxyphenyl compounds followed by coupling with quinoline derivatives under specific reaction conditions. The reaction conditions often include the use of solvents like chloroform or dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
  • 1-Bromo-2,5-dimethoxybenzene

Uniqueness

Compared to similar compounds, 2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL stands out due to its unique quinoline core, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Properties

IUPAC Name

2-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-23-17-11-12(10-15(20)19(17)24-2)6-8-14-9-7-13-4-3-5-16(22)18(13)21-14/h3-11,22H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVDRHZMYDJKDF-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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